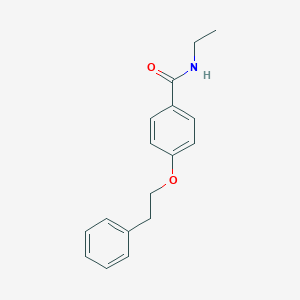

N-ethyl-4-(2-phenylethoxy)benzamide

Description

N-ethyl-4-(2-phenylethoxy)benzamide is a benzamide derivative characterized by a phenylethoxy substituent at the para position of the benzamide core and an ethyl group attached to the nitrogen atom. The phenylethoxy group likely contributes to hydrophobic interactions in binding pockets, while the ethyl substituent may influence metabolic stability and solubility .

Properties

Molecular Formula |

C17H19NO2 |

|---|---|

Molecular Weight |

269.34g/mol |

IUPAC Name |

N-ethyl-4-(2-phenylethoxy)benzamide |

InChI |

InChI=1S/C17H19NO2/c1-2-18-17(19)15-8-10-16(11-9-15)20-13-12-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3,(H,18,19) |

InChI Key |

KJVVGSNECYUZHO-UHFFFAOYSA-N |

SMILES |

CCNC(=O)C1=CC=C(C=C1)OCCC2=CC=CC=C2 |

Canonical SMILES |

CCNC(=O)C1=CC=C(C=C1)OCCC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2,6-Dimethylphenyl)-4-(2-phenylethoxy)benzamide (CAS 881627-83-4)

- Structural Differences : The nitrogen atom is substituted with a 2,6-dimethylphenyl group instead of ethyl.

N-ethyl-4-(pyridin-4-yl)benzamide Derivatives (ROCK1 Inhibitors)

- Structural Differences : The phenylethoxy group is replaced with a pyridinyl ring.

- Biological Activity : These compounds exhibit potent ROCK1 inhibition, with pIC50 values exceeding 8.0. CoMFA and CoMSIA models indicate that electrostatic and steric interactions drive binding, with pyridinyl groups forming critical hydrogen bonds (e.g., with residue M156 in ROCK1) .

- Pharmacokinetics : ADME/Tox profiles show acceptable bioavailability and low synthetic accessibility (SA) scores (<5), suggesting feasible synthesis. In contrast, the phenylethoxy group in N-ethyl-4-(2-phenylethoxy)benzamide may reduce metabolic stability due to increased hydrophobicity .

Antioxidant Benzamide Derivatives

- Example Compounds: A8 (N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide): 86.6% inhibition in antioxidant assays. H10 (N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide): 87.7% inhibition.

- Structural Comparison: These compounds feature thiourea and hydroxyl/methoxy substituents, which enhance radical scavenging.

N-(5-Amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide (CAS 1020056-10-3)

- Structural Differences: A methoxyethoxy group replaces the phenylethoxy moiety, and an amino-methoxyphenyl group is attached to the nitrogen.

- Functional Impact: The methoxyethoxy group improves water solubility, while the amino group enables hydrogen bonding. These features contrast with the lipophilic phenylethoxy and ethyl groups in this compound .

Data Tables

Table 1: Structural and Activity Comparison of Benzamide Derivatives

Table 2: Pharmacokinetic Properties of Selected Compounds

Key Research Findings

- ROCK1 Inhibitors : Pyridinyl-based analogs outperform phenylethoxy derivatives in binding affinity due to stronger hydrogen bonding and electrostatic interactions .

- Antioxidants : Thiourea and hydroxyl/methoxy groups are critical for radical scavenging, a feature absent in this compound .

- Solubility vs. Binding : Methoxyethoxy substituents (e.g., CAS 1020056-10-3) improve solubility but may reduce target engagement compared to hydrophobic phenylethoxy groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.